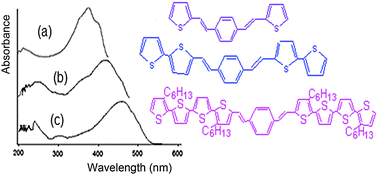Electronic and structural properties of polymers based on phenylene vinylene and thiophene units. Control of the gap by gradual increases of thiophene moieties†
New Journal of Chemistry Pub Date: 2015-07-29 DOI: 10.1039/C5NJ01671A
Abstract
Several poly(thiophene) derivatives containing p-phenylenevinylene (PV) as an electron-donor were synthesized using FeCl3. PV units are regularly spaced in two, four and eight thiophenyl units across the main chain. PV units and the gradual increase in the number of thiophene units affect the properties of polymers such as poly(3-hexylthiophene), (P3HT). Polymers, labeled as poly(FV1Th), poly(FVBiTh) and poly(FVTeTh) were characterized by FT-IR and UV-Vis spectrometry, elemental analysis, thermal stability (TGA), differential scanning calorimetry (DSC) and cyclic voltammetry (CV). Conjugation increases with increasing thiophene rings in the main chain and the conjugation is higher in polymers that exhibited different optical absorption, effective conjugation, similar intrinsic viscosity, and high thermal stability with a weight loss less than 10% at decomposition temperatures higher than 300 °C (except poly(FVTeTh). DSC showed melting points over 200 °C and the formation of crystalline zones was found in all cases. An increase in the number of thiophene rings in the main chain resulted in a more ordered crystalline molecular structure. Moreover, the polymers presented redox processes at a potential lower than that of P3HT. The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) and optical band gap (Eg) were measured and the values obtained were compared with those of P3HT. The effect caused by PV units and the increase of thiophenyl units in the chains on HOMO, LUMO, band gap, fusion, crystallinity and TGA is reported. The Eg of the monomers was greater than that of P3HT. The results showed that with respect to P3HT, polymers HOMO and LUMO are lower and in some cases by a slight change in Eg. The PV effect as an electron donor causes a decrease in the HOMO and LUMO, envisaging them as potential polymers to be studied in organic photocells.

Recommended Literature
- [1] Brushes of semiflexible polymers in equilibrium and under flow in a super-hydrophobic regime
- [2] Cellular uptake and targeting of low dispersity, dual emissive, segmented block copolymer nanofibers†
- [3] Changes of lake organic carbon sinks from closed basins since the Last Glacial Maximum and quantitative evaluation of human impacts
- [4] Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism†
- [5] Characterisation of charge conduction networks in poly(3-hexylthiophene)/polystyrene blends using noise spectroscopy†
- [6] Bond orders of the diatomic molecules†
- [7] Bulk characterization methods for non-centrosymmetric materials: second-harmonic generation, piezoelectricity, pyroelectricity, and ferroelectricity
- [8] Characteristics of the transformation frequency at the tumor promotion stage of airborne particulate and gaseous matter at ten sites in Japan
- [9] Buckybowl polymers: synthesis of corannulene-containing polymers through post-polymerization modification strategy†
- [10] Cementitious materials modified with hematite nanoparticles for enhanced cement hydration and uranium immobilization

Journal Name:New Journal of Chemistry
research_products
-
CAS no.: 29388-62-3
-
CAS no.: 66840-71-9
-
CAS no.: 627-06-5









